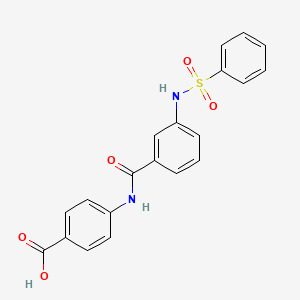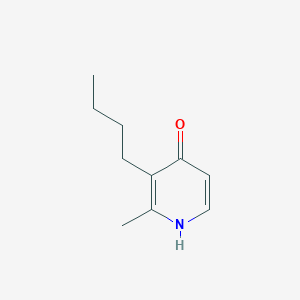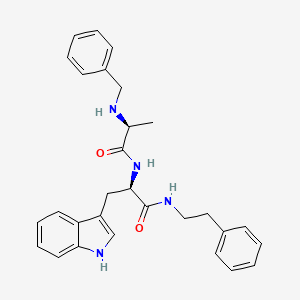
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is a complex organic compound that features a benzenesulfonylamino group and a benzoylamino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonation of aniline derivatives followed by acylation and subsequent coupling reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: A simpler analog with similar structural features.
Benzenesulfonamide: Shares the benzenesulfonyl group but lacks the benzoylamino group.
Benzoylbenzoic acid: Contains the benzoylamino group but lacks the benzenesulfonyl group.
Uniqueness
4-(3-Benzenesulfonylamino-benzoylamino)-benzoic acid is unique due to the combination of both benzenesulfonylamino and benzoylamino groups attached to a benzoic acid core. This structural complexity provides distinct chemical and biological properties that are not observed in simpler analogs.
Propriétés
Numéro CAS |
916167-35-6 |
|---|---|
Formule moléculaire |
C20H16N2O5S |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
4-[[3-(benzenesulfonamido)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-6-17(13-15)22-28(26,27)18-7-2-1-3-8-18/h1-13,22H,(H,21,23)(H,24,25) |
Clé InChI |
UWPOVILVGNXLFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)




![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
